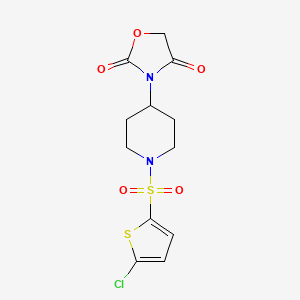

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a piperidin-4-yl core linked to an oxazolidine-2,4-dione moiety and a 5-chlorothiophene-2-sulfonyl group. Its synthesis likely involves sulfonylation of a piperidine precursor followed by coupling with an oxazolidinedione derivative, analogous to methods described for structurally related compounds . Characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) are critical for confirming its structure and purity, as demonstrated in studies of sulfonamide- and piperidine-containing analogs .

Properties

IUPAC Name |

3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O5S2/c13-9-1-2-11(21-9)22(18,19)14-5-3-8(4-6-14)15-10(16)7-20-12(15)17/h1-2,8H,3-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELWZIXTMDQIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

Introduction of the Chlorothiophene Group: The chlorothiophene moiety is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a chlorinating agent.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Formation of the Oxazolidine-2,4-dione Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can target the oxazolidine-2,4-dione ring, potentially opening it to form different derivatives.

Substitution: The chlorothiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the piperidine ring is particularly interesting for its potential interactions with biological targets.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory agents, antibiotics, and anticancer drugs. The sulfonyl group and the oxazolidine-2,4-dione ring are both known to contribute to bioactivity.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Oxazolidinedione Derivatives

The oxazolidine-2,4-dione core is shared with compounds like (Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione (). However, the target compound lacks the benzylidene substituent, which in other derivatives enhances π-π stacking interactions. The ¹H NMR chemical shifts of the oxazolidinedione protons (δ ~4.5–5.5 ppm) are sensitive to substituents; the 5-chlorothiophene group may deshield these protons compared to methoxy-substituted analogs .

Piperidine/Sulfonyl-Containing Compounds

Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) () share sulfonyl-piperidine motifs but differ in their ancillary groups. The target compound replaces benzhydryl or fluorophenyl groups with oxazolidinedione, reducing steric bulk and altering polarity. Melting points for these analogs range from 132°C to 230°C ; the target compound’s melting point is expected to fall within this range, influenced by the chlorothiophene’s moderate polarity.

Functional Group Impact

- 5-Chlorothiophene-2-sulfonyl vs. This may enhance interactions with hydrophobic biological targets but reduce aqueous solubility compared to polar sulfamoyl derivatives.

- Oxazolidinedione vs.

Physicochemical and Pharmacological Properties

Biological Activity

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, a sulfonyl group, and an oxazolidine core. The molecular formula is with a molecular weight of approximately 435.0 g/mol. Its structural diversity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific activity of 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione against these pathogens remains to be fully elucidated but is anticipated based on its structural analogs.

Enzyme Inhibition

The compound is predicted to act as an inhibitor of various enzymes. For example, derivatives containing piperidine moieties have been identified as potent inhibitors of urease and acetylcholinesterase (AChE) . The IC50 values for closely related compounds have shown promising results, suggesting that 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione may exhibit similar inhibitory effects.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | Urease | 2.14±0.003 |

| Compound B | AChE | 1.21±0.005 |

| 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione | Predicted | TBD |

Anticancer Potential

The structural components of the compound suggest potential anticancer properties. Similar compounds have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . Further studies are required to confirm the specific anticancer activity of this compound.

Case Studies and Research Findings

Recent studies have synthesized several derivatives of sulfonamide compounds bearing piperidine rings and evaluated their biological activities. For example, a study demonstrated that certain derivatives exhibited strong inhibitory effects on urease, which is crucial for the treatment of urinary tract infections .

In silico studies have also been employed to predict the binding affinity of these compounds to target proteins, enhancing the understanding of their pharmacodynamics. The binding interactions with bovine serum albumin (BSA) indicated strong pharmacological effectiveness .

Q & A

Basic: How can synthetic routes for 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione be optimized to improve yield and purity?

Methodological Answer:

Synthesis typically involves:

Piperidine sulfonylation : React 5-chlorothiophene-2-sulfonyl chloride with piperidin-4-yl intermediates under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .

Oxazolidine-2,4-dione coupling : Use carbodiimide-based coupling agents (e.g., DCC/DMAP) to attach the oxazolidine-dione moiety, ensuring strict pH control (pH 7–8) to avoid side reactions .

Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water (1:3) to achieve >95% purity .

Critical Parameters : Monitor reaction progress via TLC (Rf ~0.4 in EtOAc) and confirm intermediates via LC-MS (expected [M+H]+ at m/z 413.8 for the sulfonylated piperidine intermediate) .

Basic: What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Expect [M+H]+ = 431.97 (C₁₃H₁₂ClN₂O₅S₂) with <3 ppm error .

- FTIR : Validate sulfonyl (1350–1150 cm⁻¹, S=O asymmetric/symmetric stretch) and oxazolidine-dione (1750 cm⁻¹, C=O) groups .

Advanced: How can researchers assess the hydrolytic stability of the sulfonyl-piperidine linkage under physiological conditions?

Methodological Answer:

Buffer Stability Assay :

- Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.

- Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) at λ = 254 nm .

Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Expected stability: >48 hours in PBS if steric hindrance around the sulfonyl group is sufficient .

Mass Spectrometry : Identify degradation products (e.g., free piperidine or sulfonic acid derivatives) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the oxazolidine-2,4-dione moiety?

Methodological Answer:

Core Modifications :

- Replace oxazolidine-2,4-dione with thiazolidinedione or imidazolidinedione to assess impact on bioactivity .

- Introduce methyl/ethyl groups at C-3 or C-5 to evaluate steric effects .

Biological Assays :

- Test analogs against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay .

- Measure IC₅₀ values and correlate with logP (calculated via ChemAxon or Schrodinger) to establish lipophilicity-activity relationships .

Advanced: How should researchers resolve contradictions in reported biological activity data for sulfonyl-piperidine derivatives?

Methodological Answer:

Standardize Assay Conditions :

- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known inhibitors) .

- Validate purity (>95%) via orthogonal methods (HPLC, NMR) to exclude batch variability .

Meta-Analysis :

- Compare datasets using tools like Prism or R to identify outliers.

- Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. IC₅₀) .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management : Neutralize with 5% sodium bicarbonate, then adsorb with vermiculite .

- Waste Disposal : Collect in halogenated waste containers due to the chlorothiophene moiety .

Advanced: How can computational methods predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

Docking Studies :

- Use AutoDock Vina to model binding to CYP3A4 (PDB ID: 1TQN). Focus on sulfonyl-piperidine interactions with heme iron .

MD Simulations :

- Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates strong interaction) .

Metabolite Prediction :

- Apply MetaSite to identify potential oxidation sites (e.g., piperidine C-4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.